molecular formula C18H22F3N5O2 B2642323 N-(3,4-dimethylphenyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide CAS No. 2034512-17-7

N-(3,4-dimethylphenyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide

Cat. No.: B2642323
CAS No.: 2034512-17-7
M. Wt: 397.402
InChI Key: NKOSHXUFRYIUSB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H22F3N5O2 and its molecular weight is 397.402. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

One study focused on the molecular interactions of a cannabinoid receptor antagonist, highlighting the significance of specific conformations and substituent effects on receptor binding and activity. This research provides a foundation for understanding how similar compounds could interact with biological targets, such as cannabinoid receptors, which are of interest in therapeutic drug development (Shim et al., 2002).

Development of Antimyotonic Agents

Another study reported on the synthesis and characterization of conformationally restricted analogues of tocainide, acting as voltage-gated skeletal muscle sodium channel blockers. These findings are crucial for the development of treatments for myotonic disorders, indicating a potential area of application for similar piperidine-1-carboxamide derivatives (Catalano et al., 2008).

Inhibitors of Soluble Epoxide Hydrolase

Research into 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives as inhibitors of soluble epoxide hydrolase (sEH) was conducted to identify compounds with potential therapeutic applications in cardiovascular diseases, inflammation, and pain. This work emphasizes the importance of the triazine heterocycle and phenyl group substitution for enhancing drug properties (Thalji et al., 2013).

CGRP Receptor Antagonists

Another study described the selection of an enantioselective process for synthesizing a CGRP receptor inhibitor. This research is relevant for understanding how specific stereochemical considerations in the synthesis of piperidine derivatives can influence their activity as CGRP receptor antagonists, potentially useful in treating migraines or other vasculature-related conditions (Cann et al., 2012).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N5O2/c1-11-4-5-13(10-12(11)2)22-16(27)25-8-6-14(7-9-25)26-17(28)24(3)15(23-26)18(19,20)21/h4-5,10,14H,6-9H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOSHXUFRYIUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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